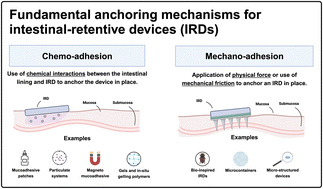Intestinal retentive systems – recent advances and emerging approaches
Journal of Materials Chemistry B Pub Date: 2023-11-28 DOI: 10.1039/D3TB01842C
Abstract
Intestinal retentive devices (IRDs) are devices designed to anchor within the lumen of the intestines for long-term residence in the gastrointestinal tract. IRDs can enable impactful medical device technologies including sustained oral drug delivery systems, indwelling sensors, or real-time diagnostics. The design and testing of IRDs present a myriad of challenges, including precise deployment of the device at desired intestinal locations, secure anchoring within the gastrointestinal tract to allow for natural function, and safe removal of the IRD at user-defined times. Advancing the state-of-the-art of IRD is an interdisciplinary effort that requires innovations such as new materials, novel anchoring mechanisms, and medical device design with consistent input from clinical practitioners and end-users. This perspective briefly reviews the current state-of-the-art for IRDs and charts a path forward to inform the design of future concepts. Specifically, this article will highlight materials, retention mechanisms, and test beds to measure the efficacy of IRDs and their mechanisms. Finally, potential synergies between IRD and other medical device technologies are presented to identify future opportunities.


Recommended Literature
- [1] The effects of dietary selenomethionine on tissue-specific accumulation and toxicity of dietary arsenite in rainbow trout (Oncorhynchus mykiss) during chronic exposure†
- [2] Fission of tertiary phosphites through reaction with hexacarbonylbis-π-cyclopentadienyldimolybdenum
- [3] Synthesis and photophysical properties of multimetallic gold/zinc complexes of (P,N,N,N,P) and (P,N,N) ligands†
- [4] Stripping voltammetry at chemically modified graphenes
- [5] Studies on the analytical chemistry of hafnium and zirconium. Part I. A review of methods for the determination of hafnium and zirconium in admixture
- [6] A non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities for efficient, reproducible and solution-processable bulk-heterojunction devices†
- [7] Solution-phase growth mechanism of phosphorus-doped MnAs nanoparticles: size, polydispersity and dopant control on the nanoscale†
- [8] Front cover
- [9] Convergent approach to complex spirocyclic pyrans: practical synthesis of the oxa-pinnaic acid core†
- [10] Substrate-controlled switchable asymmetric annulations to access polyheterocyclic skeletons†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 108694-93-5
-
CAS no.: 136088-69-2









